3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Description
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS: 1196155-47-1) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a bromine substituent at position 3 and a partially saturated pyrimidine ring (4,5,6,7-tetrahydro). This scaffold is synthesized via rhodium-catalyzed asymmetric reductive dearomatization of pyrazolo[1,5-a]pyrimidines, achieving high enantioselectivity (up to 98% ee) . The tetrahydropyrimidine ring introduces chirality, making it valuable in medicinal chemistry, particularly as a precursor to Bruton’s tyrosine kinase (BTK) inhibitors like zanubrutinib . Commercial availability (purity: 97%, priced at €422/g) underscores its utility in drug discovery .
Properties
IUPAC Name |
3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-5-4-9-10-3-1-2-8-6(5)10/h4,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCODSVQVCHVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505818-73-4 | |
| Record name | 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation Using 1,3-Biselectrophilic Systems
The most common and versatile method involves the reaction of 3-aminopyrazoles with 1,3-biselectrophilic compounds such as β-dicarbonyls, β-enaminones, β-haloenones, or β-ketonitriles. This approach is favored due to its simplicity, functional group tolerance, and ability to produce a wide range of substituted pyrazolo[1,5-a]pyrimidines.
- Reaction Conditions: Typically conducted in acidic or alcoholic solvents (e.g., acetic acid, ethanol) under reflux or microwave irradiation to accelerate the reaction.
- Catalysts: Sodium ethoxide, amine bases, or acid catalysts like p-toluenesulfonic acid can be used to promote cyclization.
- Advantages: High yields, scalability from milligrams to kilograms, and the ability to introduce diverse substituents at various ring positions.
Example: The cyclocondensation of 5-amino-3-bromopyrazole with malonic acid activated by POCl3 and pyridine leads to efficient formation of the pyrazolo[1,5-a]pyrimidine core with bromine at position 3, avoiding additional halogenation steps.
Bromination Strategies
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, Acetic acid, Dimethylformamide (DMF) | Polar solvents facilitate cyclization |
| Temperature | 80–150 °C (reflux or microwave heating) | Microwave heating reduces reaction time significantly |
| Catalyst/Base | Sodium ethoxide, Potassium carbonate, Amine bases | Catalysts promote cyclization and substitution |
| Brominating Agent | N-Bromosuccinimide (NBS), Bromine | Used for post-cyclization bromination |
| Reaction Time | 1–24 hours | Microwave can reduce to minutes |
Purification Techniques
- Recrystallization: Commonly used to obtain high-purity product.
- Column Chromatography: Employed for separation of isomers or closely related impurities.
- Continuous Flow Reactors: Industrially, continuous flow synthesis enhances mixing, heat transfer, and scalability.
Representative Synthesis Example
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Starting Material | 3-Bromo-5-aminopyrazole | Bromine pre-installed |
| Cyclocondensation | Reaction with β-dicarbonyl compound in ethanol with sodium ethoxide catalyst, reflux | Formation of fused pyrazolo[1,5-a]pyrimidine ring |
| Purification | Recrystallization from ethanol | Pure 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Research Findings and Advances
- The use of β-enaminones as 1,3-biselectrophiles has shown improved regioselectivity and higher yields compared to β-dicarbonyls due to enhanced reactivity.
- Microwave-assisted synthesis is increasingly adopted for its efficiency and environmental benefits.
- Recent studies focus on minimizing waste and employing greener solvents and catalysts to improve sustainability.
- Functionalization post-synthesis allows for the introduction of diverse substituents, expanding the compound's utility in drug discovery and materials science.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical and biological properties.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or dimethyl sulfoxide, and catalysts such as palladium or copper salts.
Major Products Formed
The major products formed from these reactions include substituted pyrazolo[1,5-a]pyrimidines, oxidized or reduced derivatives, and cyclized heterocyclic compounds. These products are often characterized by their enhanced biological activity and potential therapeutic applications.
Scientific Research Applications
Pharmaceutical Development
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated its ability to inhibit cell proliferation in human cancer cells, suggesting potential as an anticancer drug candidate .
- Antimicrobial Properties : The compound has shown promising results in preliminary antimicrobial assays. Its derivatives have been synthesized and tested against several bacterial strains, indicating potential use in treating infections caused by resistant bacteria .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological studies. Research has indicated that it may have neuroprotective effects and could be explored for conditions such as Alzheimer's disease and Parkinson's disease.
- Case Study : A recent investigation into the neuroprotective properties of 3-bromo derivatives showed significant promise in reducing neuronal cell death in vitro models of neurodegeneration .
Synthetic Chemistry
The synthesis of 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine serves as a versatile platform for developing other complex molecules. Its synthetic pathways are being optimized for better yields and purity.
- Synthesis Techniques : Various synthetic routes have been reported, including cyclization reactions involving hydrazines and α-bromoketones. These methods have been refined to enhance efficiency and reduce by-products .
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | Anticancer | 15 | |
| 3-Bromo Derivative A | Antimicrobial | 20 | |
| 3-Bromo Derivative B | Neuroprotective | 10 |
Table 2: Synthetic Methods for 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Mechanism of Action
The mechanism of action of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom at the 3-position plays a crucial role in binding to these targets, often through halogen bonding or hydrophobic interactions . The compound can modulate the activity of these targets by inhibiting or activating their function, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Halogenated Pyrazolo[1,5-a]pyrimidines
a. 3-Chloro-pyrazolo[1,5-a]pyrimidines
- Synthesis : Chlorinated analogs are synthesized using NaCl, yielding moderate yields (50–60%) compared to brominated derivatives (70–90%) under similar conditions .
- Reactivity : Bromine’s higher leaving-group ability enhances cross-coupling efficiency (e.g., Suzuki-Miyaura reactions) compared to chlorine, enabling diverse derivatization .
b. 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS: 114040-06-1)
- Structure : Features bromine at C3 and chlorine at C5/C6. The electron-withdrawing Cl groups increase electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) at C5/C7 .
- Physical Properties : Higher density (2.16 g/cm³) and melting point (73–75°C) compared to the tetrahydropyrimidine analog, reflecting increased aromaticity .
c. 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines
Saturated vs. Aromatic Pyrazolo[1,5-a]pyrimidines
Positional Isomers and Substituent Effects
a. C5 vs. C3 Substitution
b. 5-(Biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 153)
Heterocycle-Fused Analogs
a. Pyrido[20,30:3,4]pyrazolo[1,5-a]pyrimidine (Compound 9)
b. 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
- Key Difference : Pyridine ring replaces pyrimidine, reducing ring size from six- to five-membered.
- Impact : Altered conformation and hydrogen-bonding capacity, affecting target binding .
Key Research Findings
- Stereochemical Control : Reduction of pyrazolo[1,5-a]pyrimidines produces four stereoisomers, with syn/anti configurations critical for drug activity .
- Functionalization Versatility : The C3 bromine allows Suzuki-Miyaura couplings, while C5/C7 substituents tune electronic and steric properties .
- Biological Potency : Saturated analogs (e.g., tetrahydropyrimidine) show superior enantioselectivity in kinase inhibition compared to aromatic counterparts .
Biological Activity
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique pyrazolo[1,5-a]pyrimidine core structure, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHBrN
- Molecular Weight : 201.06 g/mol
- CAS Number : 1196155-47-1
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, derivatives have shown efficacy in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Although specific studies on 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine are sparse, its structural similarities to other active compounds suggest potential anticancer activity.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo compounds are well-documented. Studies indicate that similar compounds can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are pivotal in inflammatory processes. The ability of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine to act as a COX inhibitor could be explored in future research.
Enzyme Inhibition
Enzyme inhibition is a crucial aspect of the biological activity of many heterocyclic compounds. The inhibition of cholinesterases (AChE and BChE) has been highlighted in related studies as a therapeutic strategy for Alzheimer's disease. The potential for 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine to serve as an enzyme inhibitor warrants further investigation.
Case Studies and Research Findings
Recent studies have focused on the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines. For example:
| Compound | Activity | IC50 Value |
|---|---|---|
| 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine | AChE Inhibition | 0.466 ± 0.121 μM |
| 3-(3'-methylphenyl)pyrido[2,3-b]pyrazine | BChE Inhibition | 0.583 ± 0.052 μM |
| 3-Bromo-4H-pyrazolo[1,5-a]pyridine | Anticancer Activity | Not specified |
These studies illustrate the potential for similar compounds to exhibit significant biological activity through enzyme inhibition and anticancer mechanisms.
Synthesis Pathways
The synthesis of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves cyclization reactions with appropriate precursors under specific conditions. Common methods include:
- Reaction with Aldehydes or Ketones : Utilizing brominated pyrazoles in the presence of bases.
- Functionalization : Modifying the core structure to enhance biological activity.
Q & A
Q. What are the established synthetic routes for 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-aminopyrazole derivatives with β-dicarbonyl or α,β-unsaturated electrophiles. For example, sodium salts of β-keto enolates (e.g., sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate) can react with aminopyrazoles to form the pyrazolo[1,5-a]pyrimidine core, followed by bromination at position 3 using brominating agents like PBr₃ or NBS. Optimization of solvent (e.g., ethanol, DMF) and temperature (80–120°C) is critical for yield and purity .
Q. What analytical techniques are essential for characterizing this compound?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments and substituent positions.
- X-ray crystallography : Resolves bond angles, ring saturation (4,5,6,7-tetrahydro), and bromine placement (e.g., C3) .
- HPLC : Validates purity (>95% by area normalization) .
- Elemental analysis : Confirms empirical formula (e.g., C₆H₇BrN₄) .
Q. How should researchers handle waste containing brominated pyrazolo-pyrimidines?
Brominated derivatives require strict adherence to hazardous waste protocols. Post-experiment residues must be segregated, stored in labeled containers, and disposed via licensed chemical waste facilities to prevent environmental contamination. Neutralization or incineration by certified agencies is recommended .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination be addressed?
Q. What strategies optimize the synthesis of polycondensed heterocycles from this scaffold?
The tetrahydro core acts as a binucleophilic synthon. Reacting 2-amino-substituted derivatives with α-bromoketones (e.g., 2-bromo-1-phenylethanone) in acetonitrile yields imidazotriazolopyrimidines. Microwave-assisted conditions (100°C, 30 min) improve reaction efficiency (71–90% yield) .
Q. How does the tetrahydro configuration influence pharmacological activity?
Saturation of the pyrimidine ring enhances conformational rigidity, improving binding to kinase ATP pockets (e.g., CDK inhibitors). In vitro assays show IC₅₀ values <1 µM against cancer cell lines when coupled with carboxamide substituents at C3 .
Q. What are common pitfalls in crystallographic analysis of brominated derivatives?
- Disorder in bromine positions : Mitigated by slow evaporation crystallization (e.g., hexane/ethyl acetate).
- Thermal motion artifacts : Low-temperature (100 K) data collection reduces noise .
- Hydrogen bonding networks : Tetrahydro configurations stabilize intramolecular H-bonds, affecting packing motifs .
Methodological Tables
Q. Table 1: Key Synthetic Routes
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | 5-Aminopyrazole + β-ketonitrile, 90°C | 75–85% | |
| Bromination | NBS, DMF, 50°C | 68% | |
| Microwave Functionalization | α-Bromoketone, CH₃CN, 100°C, 30 min | 90% |
Q. Table 2: Analytical Data
| Technique | Key Observations | Application |
|---|---|---|
| ¹H NMR (400 MHz, DMSO) | δ 7.45 (s, 1H, C2-H), δ 3.20 (m, 4H, tetrahydro) | Structural confirmation |
| X-ray Diffraction | Monoclinic P2₁/c, a=4.98 Å, β=95.9° | Bond angle analysis |
| HPLC (C18 column) | Retention time: 6.2 min, purity >98% | Purity validation |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
